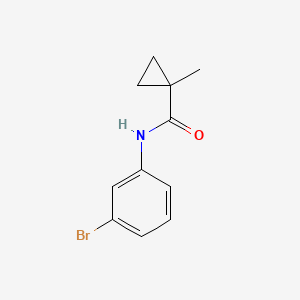
N-(3-Bromophenyl)-1-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromophenyl)-1-methylcyclopropane-1-carboxamide is an organic compound that belongs to the class of anilides. This compound is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-1-methylcyclopropane-1-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 1-methylcyclopropanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-Bromophenyl)-1-methylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous conditions to prevent the decomposition of the reducing agents.
Major Products Formed
Substitution Reactions: Products include substituted anilides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
科学的研究の応用
N-(3-Bromophenyl)-1-methylcyclopropane-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(3-Bromophenyl)-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
N-(3-Bromophenyl)-1-cyclohexylcarboxamide: Similar structure but with a cyclohexyl group instead of a cyclopropane ring.
N-(3-Bromophenyl)-1-methylcyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
N-(3-Bromophenyl)-1-ethylcyclopropane-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(3-Bromophenyl)-1-methylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it an interesting compound for studying reaction mechanisms and developing new synthetic methodologies. Additionally, the bromophenyl group provides opportunities for further functionalization and derivatization, making it a versatile building block for various applications.
特性
CAS番号 |
102587-30-4 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC名 |
N-(3-bromophenyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H12BrNO/c1-11(5-6-11)10(14)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
InChIキー |
MZGFRDWQMNXQOG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(=O)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















